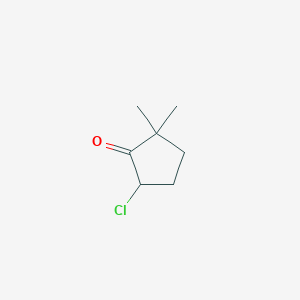
4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, also known as 4-CDA-6-MOX, is an organic compound with a wide range of scientific applications. It is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers and in the preparation of medicinal and industrial products. 4-CDA-6-MOX is an important intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, and has been widely studied for its biological and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
- The compound and its derivatives have been studied for their reactivity and structural transformations. For instance, dimethylaminopyrimidine derivatives, including 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, undergo quaternization and spontaneous loss of methyl iodide to yield oxopyrimidines. These reactions exemplify the unique lability of the dimethylamino group in these compounds (Brown & Teitei, 1965).
Antibacterial Properties
- Certain pyrimidine derivatives, including those related to the compound , have been noted for their antibacterial properties. These compounds have shown efficacy in inhibiting the growth of bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai et al., 2007).
Synthesis of Spin Probes
- Derivatives of the compound have been used in the synthesis of pH-sensitive spin probes. This involves conversion to cyano derivatives and reaction with primary or secondary amines to form imidazole oxides, which are useful in scientific research (Kirilyuk et al., 2003).
Antioxidant Properties
- Research into pyrimidine derivatives, including those similar to 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, has revealed interesting antioxidant properties. These studies provide insights into the synthesis and reactivity of such compounds, which could have potential applications in healthcare and material science (Wijtmans et al., 2004).
Model Compounds in RNA Research
- Pyrimidine derivatives have been used as model compounds in the study of biologically important betainic guanines present in RNA. This helps in understanding the structure and function of RNA at a molecular level (SchmidtAndreas & KindermannMarkus Karl, 2001).
Chemistry of Ortho-palladated Oximes
- The chemistry of ortho-palladated oximes, derived from compounds similar to the one , has been explored. These studies provide insights into the structural characterization and aqueous chemistry of such complexes, which can be crucial in various chemical applications (Ryabov et al., 1992).
Synthesis of Heteroaryl Substituted Enamines
- Research has been conducted on the preparation of heteroaryl substituted enamines from compounds like 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime. This has applications in the development of new organic compounds and could be useful in pharmaceuticals (Antončopar et al., 1996).
Mechanistic Studies in Organic Chemistry
- The compound has been used in studies focusing on mechanistic aspects in organic chemistry, such as oxime-nitrone isomerization. These studies contribute to a deeper understanding of chemical reactions and synthesis (Gotoh et al., 1996).
Synthesis of Pyrazolo[4,3‐c]pyridines
- The compound and its derivatives have been utilized in the synthesis of pyrazolo[4,3‐c]pyridines, demonstrating its versatility in organic synthesis and potential applications in developing new chemical entities (Vilkauskaitė et al., 2011).
Applications in Fluorescent Sensing
- A functional organic linker similar to the compound has been used to develop a sensitive europium sensor for ClO−. This has applications in the field of molecular-based probes and could be significant in environmental and chemical sensing (Zhou et al., 2018).
properties
IUPAC Name |
(NE)-N-[[4-chloro-2-(dimethylamino)-6-methoxypyrimidin-5-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-13(2)8-11-6(9)5(4-10-14)7(12-8)15-3/h4,14H,1-3H3/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVGCUYZNGBFCG-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C=NO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)/C=N/O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)
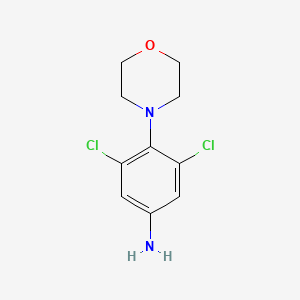
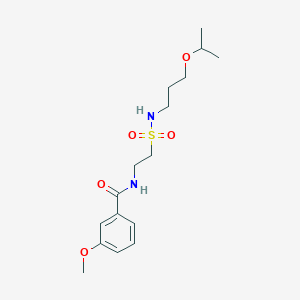
![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
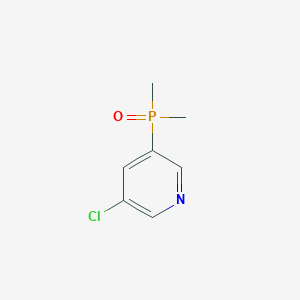
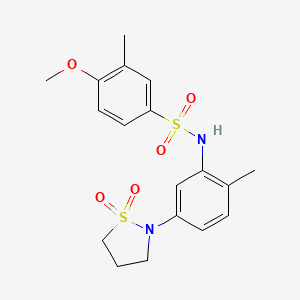
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)


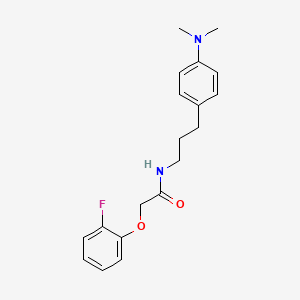
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)
